![molecular formula C24H17F2N5O2 B2730248 3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031595-62-6](/img/no-structure.png)
3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound is a complex organic molecule that likely belongs to the class of compounds known as triazoloquinazolines . These are polycyclic aromatic compounds containing a quinazoline moiety fused with a triazole ring .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds have been synthesized through a three-step reaction sequence . This involves an atom-economical, one-pot, three-step cascade process engaging five reactive centers .Molecular Structure Analysis
The molecular structure of similar compounds has been determined by 1D and 2D NMR spectroscopy and X-ray crystallography .Chemical Reactions Analysis
The chemical reactions of similar compounds have been studied. For instance, 3,6-Diamino-1H-[1,2,4]triazolo[4,3-b][1,2,4]triazole and its energetic salts were designed and synthesized based on a fused-triazole backbone with two C-amino groups as substituents .Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Applications
Research on similar structures, such as triazoloquinazoline derivatives, has demonstrated significant antimicrobial properties. For instance, a study highlighted the synthesis and antimicrobial evaluation of novel pyrido[1',2':2,3][1,2,4]triazolo[1,5-c]quinazolines and thiazolo[3',2':2,3][1,2,4]triazolo[1,5-a]pyridines, showcasing their potential as antimicrobial agents (El‐Kazak & Ibrahim, 2013). Similarly, research on fluoro-containing quinoline-4-carboxylic acids and their derivatives revealed antibacterial activities, suggesting the importance of fluorine in enhancing biological activity (Holla et al., 2005).
Anticancer Activity
The structural motif of triazoloquinazoline also extends into anticancer research. A study on 1,2,4-triazolo[4,3-a]-quinoline derivatives highlighted their design and synthesis for anticancer activity, with some derivatives showing significant cytotoxicity against human neuroblastoma and colon carcinoma cell lines (Reddy et al., 2015).
Biological Activity Modulation
Further investigations into the triazoloquinazoline scaffold have explored its utility in modulating biological activity. For example, compounds structurally related to triazoloquinazoline have been evaluated for their antimicrobial activities against primary pathogens, including Gram-positive and Gram-negative bacterial strains, as well as fungal strains, demonstrating the scaffold's broad-spectrum potential (Pokhodylo et al., 2021).
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide' involves the reaction of 3-fluoroaniline with ethyl 4-fluorobenzoate to form N-(3-fluorophenyl)-4-fluorobenzamide. This intermediate is then reacted with 1-(4-fluorophenyl)ethylamine to form N-(1-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-4-fluorobenzamide. The final step involves the reaction of this intermediate with 3-amino-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid to form the desired compound.", "Starting Materials": [ "3-fluoroaniline", "ethyl 4-fluorobenzoate", "1-(4-fluorophenyl)ethylamine", "3-amino-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid" ], "Reaction": [ "Step 1: Reaction of 3-fluoroaniline with ethyl 4-fluorobenzoate in the presence of a suitable catalyst to form N-(3-fluorophenyl)-4-fluorobenzamide.", "Step 2: Reaction of N-(3-fluorophenyl)-4-fluorobenzamide with 1-(4-fluorophenyl)ethylamine in the presence of a suitable catalyst to form N-(1-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-4-fluorobenzamide.", "Step 3: Reaction of N-(1-(4-fluorophenyl)ethyl)-N-(3-fluorophenyl)-4-fluorobenzamide with 3-amino-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid in the presence of a suitable catalyst to form the desired compound '3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide'." ] } | |
Número CAS |
1031595-62-6 |
Nombre del producto |
3-(3-fluorophenyl)-N-(1-(4-fluorophenyl)ethyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide |
Fórmula molecular |
C24H17F2N5O2 |
Peso molecular |
445.43 |
Nombre IUPAC |
3-(3-fluorophenyl)-N-[1-(4-fluorophenyl)ethyl]-5-oxo-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
InChI |
InChI=1S/C24H17F2N5O2/c1-13(14-5-8-17(25)9-6-14)27-23(32)16-7-10-19-20(12-16)31-22(28-24(19)33)21(29-30-31)15-3-2-4-18(26)11-15/h2-13,30H,1H3,(H,27,32) |
SMILES |
CC(C1=CC=C(C=C1)F)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC(=CC=C5)F |
Solubilidad |
not available |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




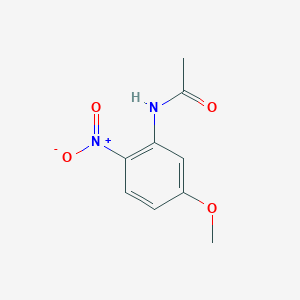
![N-((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2730169.png)
![(4-(Benzo[d]isothiazol-3-yl)piperazin-1-yl)(5-chloro-6-((tetrahydrofuran-3-yl)oxy)pyridin-3-yl)methanone](/img/structure/B2730171.png)
![4-(ethylsulfonyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)benzamide hydrochloride](/img/structure/B2730172.png)
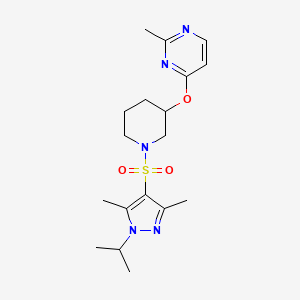
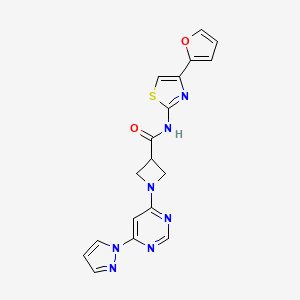
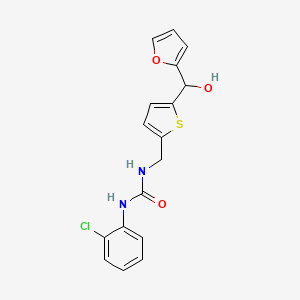
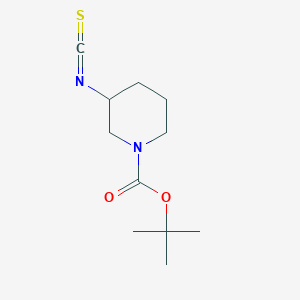
![Ethyl 4-((4-((3-(benzo[d]thiazol-2-yl)-6-benzyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)carbamoyl)phenyl)sulfonyl)piperazine-1-carboxylate hydrochloride](/img/structure/B2730181.png)

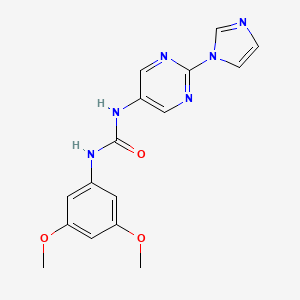
![2-(furan-2-yl)-N-(2-methoxyphenyl)-5-methyl-7-(m-tolyl)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2730187.png)
![tert-Butyl 4-amino-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B2730188.png)